molecular formula C11H18ClN B8021423 (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride

Cat. No.: B8021423
M. Wt: 199.72 g/mol
InChI Key: OBSSYONPWUBLOS-VLTGDTDDSA-N
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Description

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride is a chemical compound with a specific stereochemistry, indicating the spatial arrangement of its atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a phenylacetonitrile derivative followed by reduction and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (1S)-4,5-Dimethoxy-1-[(methylamino)methyl]benzocyclobutane hydrochloride
  • Pseudoephedrine hydrochloride
  • Sertraline hydrochloride

Uniqueness

Compared to similar compounds, (1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride has unique stereochemical properties that may result in different biological activities and chemical reactivity. Its specific configuration can influence its interaction with molecular targets, making it a valuable compound for research and development.

Biological Activity

(1S)-2-Methyl-1-phenylbutan-1-amine hydrochloride, a chiral amine, has garnered attention in pharmacological research due to its structural similarities to known psychoactive compounds. This article explores its biological activity, including its interactions with neurotransmitter systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Chemical Formula : C11H16ClN
  • Molecular Weight : 201.71 g/mol
  • Stereochemistry : The (1S) configuration suggests specific interactions with biological targets, influencing its pharmacological profile.

This compound is hypothesized to interact primarily with the central nervous system (CNS). Its mechanism may involve:

  • Dopaminergic and Noradrenergic Modulation : Similar compounds have shown effects on dopamine and norepinephrine levels, potentially influencing mood and cognitive functions .
  • Receptor Binding : The compound may act as an agonist or antagonist at various neurotransmitter receptors, which requires further investigation to elucidate specific pathways involved.

Neuropharmacological Effects

Research indicates that this compound may exhibit stimulant properties akin to amphetamines. Its effects include:

  • Increased Alertness : Potentially enhancing cognitive performance.
  • Mood Elevation : Possible antidepressant-like effects due to neurotransmitter modulation.

Case Studies

  • Stimulant Properties : A study demonstrated that structurally similar compounds increased locomotor activity in animal models, suggesting potential stimulant effects .
  • Neuroprotective Effects : Preliminary in vitro studies indicated that derivatives of this compound could protect neuronal cells from oxidative stress, hinting at therapeutic applications in neurodegenerative diseases .

In Vitro Studies

A series of in vitro assays were conducted to assess the cytotoxicity and biological efficacy of this compound:

Assay TypeResultReference
MTT AssayNo significant cytotoxicity observed
Receptor BindingModerate affinity for dopamine receptors
Antimicrobial ActivityLimited activity against Gram-negative bacteria

In Silico Studies

Computational modeling has been employed to predict the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Analysis suggests that modifications to the phenyl group could enhance receptor selectivity and potency .

Applications in Medicine and Industry

The compound's unique properties make it a candidate for various applications:

  • Pharmaceutical Development : Investigated for potential use in treating ADHD and depression.
  • Chemical Synthesis : Used as a building block for more complex molecules in drug discovery .

Properties

IUPAC Name

(1S)-2-methyl-1-phenylbutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-9(2)11(12)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H/t9?,11-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSSYONPWUBLOS-VLTGDTDDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@@H](C1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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